molecular formula C10H9NO3 B8230420 Ethyl furo[3,2-b]pyridine-2-carboxylate

Ethyl furo[3,2-b]pyridine-2-carboxylate

Cat. No.: B8230420
M. Wt: 191.18 g/mol
InChI Key: KTVMKZKEGWOHBO-UHFFFAOYSA-N
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Description

Ethyl furo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl furo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-furoate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl furo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl furo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl furo[3,2-b]pyridine-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Ethyl furo[3,2-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl furo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring structure, characterized by the molecular formula C11H9NO3C_{11}H_{9}NO_{3} and a molecular weight of approximately 201.19 g/mol. The unique arrangement of functional groups in this compound contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : This compound shows promising antimicrobial effects against various pathogens, including bacteria and fungi. Studies have demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 32-128 µg/mL .
  • Anticancer Properties : this compound has been evaluated for its anticancer potential through in vitro assays against multiple cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate cytotoxicity .
  • Neurotropic Activity : Some derivatives of this compound have been investigated for their neuroprotective effects. In vivo studies suggest that these derivatives may exhibit anticonvulsant properties, showing significant activity in seizure models compared to standard treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Docking studies suggest strong binding affinity to the ATP-binding site of CDK2, leading to disrupted cell proliferation in cancer cells .
  • Signal Pathway Modulation : this compound also modulates the Hedgehog signaling pathway, which is implicated in tumor growth and development. This modulation may contribute to its anticancer effects by inhibiting aberrant signaling associated with various malignancies .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Furan Ring : Utilizing cyclization reactions involving ethyl esters and appropriate aldehydes.
  • Pyridine Ring Construction : Subsequent reactions introduce the pyridine moiety through condensation reactions.
  • Carboxylation : Final steps may involve carboxylation processes to yield the target compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct features that enhance the understanding of this compound's biological profile:

Compound NameStructure TypeUnique Features
Ethyl furo[2,3-c]pyridine-2-carboxylateFused heterocyclicDifferent position of the furan ring; varied reactivity
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylateHydroxy derivativeIncreased solubility; enhanced biological activity
Furo[3,2-b]pyridineStructural variantDifferent ring fusion; distinct chemical properties

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial activity of this compound showed that it inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
  • Cytotoxicity Assessment : In vitro tests demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells after 48 hours of exposure at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Properties

IUPAC Name

ethyl furo[3,2-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)9-6-7-8(14-9)4-3-5-11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVMKZKEGWOHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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